molecular formula C14H9Cl2NO4 B067314 4-[(3,4-Dichlorophenyl)methoxy]-3-nitrobenzaldehyde CAS No. 175136-20-6

4-[(3,4-Dichlorophenyl)methoxy]-3-nitrobenzaldehyde

Cat. No. B067314
M. Wt: 326.1 g/mol
InChI Key: SVVIVJQFEIJBPS-UHFFFAOYSA-N
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Description

The compound “4-[(3,4-Dichlorophenyl)methoxy]-3-nitrobenzaldehyde” is an aromatic compound with a nitro group (-NO2) and an aldehyde group (-CHO). It also has a methoxy group (-OCH3) and a dichlorophenyl group attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an aromatic ring, a nitro group, an aldehyde group, and a dichlorophenyl group. The exact structure would depend on the positions of these groups on the benzene ring .


Chemical Reactions Analysis

As an aromatic compound, “4-[(3,4-Dichlorophenyl)methoxy]-3-nitrobenzaldehyde” could undergo various reactions typical for aromatic compounds, such as electrophilic aromatic substitution. The nitro group is a deactivating, meta-directing group, while the aldehyde group is a deactivating, ortho/para-directing group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, aromatic compounds with nitro groups tend to be relatively stable and have low reactivity. They are often solids at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactivity

The scientific research on 4-[(3,4-Dichlorophenyl)methoxy]-3-nitrobenzaldehyde focuses on its synthesis, chemical reactivity, and potential as an intermediate in organic synthesis. A correction in the synthesis of related compounds highlights the complexity and challenges in achieving desired nitrobenzaldehyde derivatives. For example, an attempt to prepare 4-methoxy-3,5-dinitrobenzaldehyde via tele nucleophilic aromatic substitution resulted in an unexpected product, illustrating the intricate nature of chemical reactions involving nitrobenzaldehyde derivatives (Monk et al., 2003).

Catalysis and Reduction Reactions

Research has also explored the catalytic activities of compounds in the reduction of aldehydes, with oxo-rhenium complexes showing promise in converting 4-nitrobenzaldehyde to 4-nitrobenzyl alcohol. Such studies reveal the potential of nitrobenzaldehyde derivatives in catalytic systems, offering insights into selective reduction processes and the synthesis of primary alcohols from aldehydes (Bernando et al., 2015).

Polymorphism and Material Science

Investigations into the polymorphism of related nitrobenzaldehyde compounds, such as 4-methoxy-3-nitrobenzaldehyde, have contributed to the understanding of solid-state properties, which is crucial for material science and pharmaceutical applications. The study of polymorphic forms through various characterization methods, including X-ray diffraction and spectroscopy, provides valuable data on the structural diversity and stability of these compounds (Wishkerman et al., 2006).

Photochemical and Photocatalytic Applications

Research into the photocatalytic oxidation of benzyl alcohol derivatives, including nitrobenzaldehydes, using TiO2 and solar simulated light, highlights the potential of nitrobenzaldehyde derivatives in environmental and synthetic chemistry applications. Such studies aim to convert hydroxybenzyl and methoxybenzyl alcohols into their corresponding aldehydes, demonstrating the role of nitrobenzaldehyde derivatives in the selective oxidation processes (Marotta et al., 2013).

Future Directions

The potential applications of “4-[(3,4-Dichlorophenyl)methoxy]-3-nitrobenzaldehyde” would depend on its biological activity. Compounds with similar structures are often studied for their potential as pharmaceuticals or agrochemicals .

properties

IUPAC Name

4-[(3,4-dichlorophenyl)methoxy]-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO4/c15-11-3-1-10(5-12(11)16)8-21-14-4-2-9(7-18)6-13(14)17(19)20/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVIVJQFEIJBPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1COC2=C(C=C(C=C2)C=O)[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404653
Record name 4-[(3,4-Dichlorophenyl)methoxy]-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3,4-Dichlorophenyl)methoxy]-3-nitrobenzaldehyde

CAS RN

175136-20-6
Record name 4-[(3,4-Dichlorophenyl)methoxy]-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Hydroxy-3-nitrobenzaldehyde (448 mg, 2.68 mmol), 3,4-dichlorobenzyl alcohol (665 mg, 3.76 mmol), and triphenylphosphine (980 mg, 3.74 mmol) were dissolved in tetrahydrofuran (8 mL), and a diethyl azodicarboxylate toluene solution (2.2 M, 1.71 mL, 3.76 mmol) was slowly added dropwise thereto at room temperature, and then, the resulting mixture was stirred under a nitrogen atmosphere at room temperature for 2 hours. The solvent was distilled off under reduced pressure, and the resulting residue was washed with hexane/dichloromethane (6/1 (v/v)), whereby the objective title compound was obtained as a yellow solid (351 mg, yield: 40%).
Quantity
448 mg
Type
reactant
Reaction Step One
Quantity
665 mg
Type
reactant
Reaction Step One
Quantity
980 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
diethyl azodicarboxylate toluene
Quantity
1.71 mL
Type
reactant
Reaction Step Two
Name
Yield
40%

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